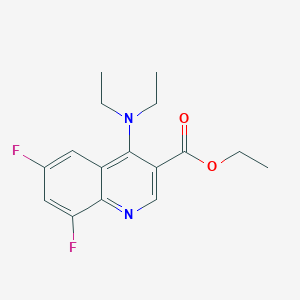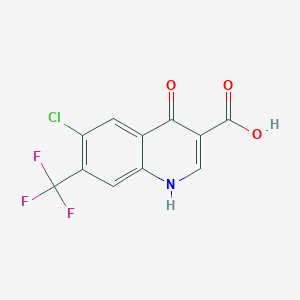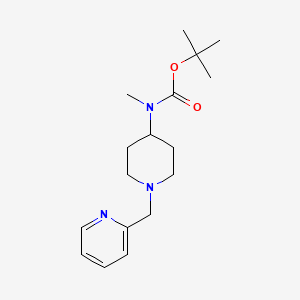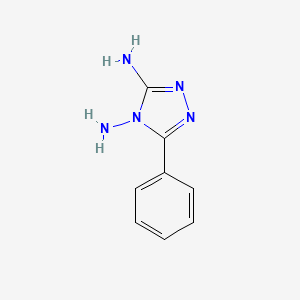![molecular formula C12H10N2O4S B12121519 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- CAS No. 861045-11-6](/img/structure/B12121519.png)
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- is an organic compound with the molecular formula C12H10N2O4S It is a derivative of pyridinecarboxylic acid, where the carboxylic acid group is substituted at the 3-position and a phenylsulfonylamino group is attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- typically involves the following steps:
Nitration: Pyridine is nitrated to form 3-nitropyridine.
Reduction: The nitro group is reduced to an amino group, yielding 3-aminopyridine.
Sulfonylation: 3-aminopyridine is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonylamino group plays a crucial role in this interaction, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-pyridinecarboxylic acid: Similar structure but lacks the phenylsulfonylamino group.
2-Pyridinecarboxylic acid: Lacks both the amino and phenylsulfonyl groups.
4-Pyridinecarboxylic acid: Different position of the carboxylic acid group.
Uniqueness
3-Pyridinecarboxylic acid, 2-[(phenylsulfonyl)amino]- is unique due to the presence of both the carboxylic acid and phenylsulfonylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its structural features can be exploited for drug design and development.
Properties
CAS No. |
861045-11-6 |
|---|---|
Molecular Formula |
C12H10N2O4S |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
2-(benzenesulfonamido)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)10-7-4-8-13-11(10)14-19(17,18)9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16) |
InChI Key |
XLLCOXAJUOEAGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B12121476.png)
![4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12121479.png)


![4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B12121487.png)
![methyl (2Z)-[3-(4-methoxybenzyl)-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12121491.png)

![1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-](/img/structure/B12121506.png)


